Product packaging for Aspartyl-proline(Cat. No.:CAS No. 42155-95-3)

Aspartyl-proline

Cat. No.: B1619505
CAS No.: 42155-95-3
M. Wt: 230.22 g/mol
InChI Key: UKGGPJNBONZZCM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartyl-proline is a dipeptide consisting of aspartic acid and proline, serving as a valuable building block for biochemical research. Its structure is of particular interest due to the unique properties of the proline residue. Proline confers exceptional rigidity to the peptide backbone because its side chain is cyclized onto the backbone, significantly restricting its conformational space . This makes peptides containing proline, such as this compound, important for studying defined secondary structures like the polyproline II (PPII) helix, an extended left-handed helix that is essential in numerous biological processes including signal transduction, transcription, and immune response . Furthermore, the this compound peptide bond has been noted in historical biochemical studies for its anomalous cleavage behavior during amino acid sequence analysis, highlighting a potential site of chemical instability that is relevant for research into peptide and protein degradation . Researchers can utilize this high-purity this compound dipeptide to investigate protease cleavage sites, engineer stable peptide motifs, and explore its role as a component within larger, biologically active peptides. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O5 B1619505 Aspartyl-proline CAS No. 42155-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42155-95-3

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O5/c10-5(4-7(12)13)8(14)11-3-1-2-6(11)9(15)16/h5-6H,1-4,10H2,(H,12,13)(H,15,16)/t5-,6-/m0/s1

InChI Key

UKGGPJNBONZZCM-WDSKDSINSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O

Other CAS No.

42155-95-3

physical_description

Solid

sequence

DP

Synonyms

Asp-Pro
aspartyl-proline
aspartylproline

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Aspartyl Proline Precursors

Aspartate Biosynthesis Pathways

Aspartate is a nonessential amino acid synthesized in the body, playing a crucial role in protein synthesis and as a precursor for other vital molecules. nih.govwikipedia.org Its primary biosynthetic route is directly linked to the citric acid cycle (TCA cycle), a central hub of cellular metabolism. libretexts.orgwikipathways.org

The principal pathway for aspartate synthesis involves the transamination of oxaloacetate, an intermediate of the TCA cycle. nih.govwikipedia.orglibretexts.orgwikipathways.orgontosight.ai This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (also known as glutamic-oxaloacetic transaminase or GOT). nih.govwikipathways.orgontosight.ainih.gov In this process, an amino group is transferred from a donor molecule, most commonly the amino acid glutamate (B1630785), to oxaloacetate. wikipedia.orgwikipathways.org This transfer yields aspartate and α-ketoglutarate, the latter of which can re-enter the TCA cycle. wikipathways.orgontosight.ai This direct link between the TCA cycle and amino acid metabolism highlights the cell's ability to efficiently manage its carbon and nitrogen resources. libretexts.orgwikipathways.org The biosynthesis from oxaloacetate serves as the main source of aspartate in the human body. wikipedia.org

Table 1: Aspartate Biosynthesis from Oxaloacetate

Precursor Key Enzyme Product Co-substrate/Product

Proline Biosynthesis Pathways

Proline, unique among the 20 proteinogenic amino acids for its secondary amine structure, is also a nonessential amino acid. bioone.org Its biosynthesis is more complex than that of aspartate and can proceed from two main precursors: glutamate and ornithine. frontiersin.orgwikipedia.org These pathways are crucial for providing proline for protein synthesis and for its roles in stress adaptation. frontiersin.org

The primary pathway for proline biosynthesis in a wide range of organisms, from bacteria to higher plants and animals, begins with the amino acid L-glutamate. wikipedia.orgnih.govresearchgate.net This process involves two main enzymatic steps.

First, glutamate is converted to glutamate-γ-semialdehyde (GSA). This conversion is catalyzed by the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which possesses both γ-glutamyl kinase (GK) and glutamic-γ-semialdehyde dehydrogenase (GSADH) activities. frontiersin.orgresearchgate.net The reaction requires energy in the form of ATP and reducing power from NADPH. frontiersin.orgwikipedia.org

The resulting glutamate-γ-semialdehyde spontaneously cyclizes to form an intermediate called Δ1-pyrroline-5-carboxylate (P5C). frontiersin.orgwikipedia.orgnih.gov

Finally, P5C is reduced to proline by the enzyme P5C reductase (P5CR), a reaction that utilizes NADH or NADPH as a reductant. frontiersin.orgwikipedia.orgnih.gov

The activity of P5CS is a key regulatory point in this pathway and can be subject to feedback inhibition by proline. bioone.org

Table 2: Proline Biosynthesis via the Glutamate Pathway

Step Precursor Enzyme(s) Intermediate(s) Product
1 L-Glutamate Δ1-pyrroline-5-carboxylate synthetase (P5CS) γ-Glutamyl phosphate (B84403), Glutamate-γ-semialdehyde (GSA) Δ1-pyrroline-5-carboxylate (P5C)

Proline can also be synthesized from ornithine, an amino acid that is itself an intermediate in the urea (B33335) cycle. bioone.orgwikipedia.org This pathway provides an alternative route for proline production, and its significance can vary depending on the cell type and metabolic conditions. wikipedia.orgnih.gov The conversion involves the enzyme ornithine-δ-aminotransferase (OAT), which catalyzes the reversible transamination of L-ornithine to produce glutamate-γ-semialdehyde (GSA), the same intermediate found in the glutamate pathway. frontiersin.orgnih.gov From GSA, the pathway proceeds identically to the glutamate pathway, with GSA cyclizing to P5C, which is then reduced to proline by P5CR. frontiersin.org In some bacteria, a different route exists where ornithine is directly converted to proline by ornithine cyclodeaminase (OCD). wikipedia.orgresearchgate.net

Table 3: Proline Biosynthesis via the Ornithine Pathway

Precursor Key Enzyme Intermediate Product

Glutamate Pathway

Interconnections in Amino Acid Metabolism

The biosynthetic pathways of aspartate and proline are not isolated but are deeply integrated within the broader network of cellular metabolism. wikipedia.org The pathways linking glutamate, proline, and arginine are bidirectional, allowing the net production or consumption of these amino acids to be adjusted based on the specific needs of the cell. wikipedia.org

Glutamate stands as a central hub in this network. nih.gov It is the direct precursor for proline and is also linked to arginine synthesis. wikipedia.org Furthermore, glutamate plays a pivotal role in aspartate synthesis by donating the amino group required for the transamination of oxaloacetate. wikipathways.orgnih.gov This reaction, catalyzed by aspartate aminotransferase, also produces α-ketoglutarate, directly linking the metabolisms of these two amino acid families to the TCA cycle. wikipathways.orgnih.gov

Structural and Conformational Analysis of Aspartyl Proline and Its Contexts

Peptide Bond Characteristics and Unique Features of Aspartyl-Proline Linkage

The peptide bond between aspartic acid and proline exhibits distinct properties that set it apart from other peptide linkages within a polypeptide chain.

Lability of the this compound Bond

The Asp-Pro peptide bond is notably susceptible to cleavage under specific conditions. nih.govcapes.gov.brsigmaaldrich.comnih.gov Research has demonstrated that this particular bond is significantly more labile, especially in dilute acid, compared to other peptide bonds. nih.govcapes.gov.br For instance, studies have shown that Asp-Pro bonds are 8 to 20 times more labile in 0.015 N HCl at temperatures between 100-110°C than other aspartyl-X or X-aspartyl peptide bonds. nih.govcapes.gov.br This inherent instability is not just a laboratory curiosity; it has been observed in various proteins, including the cellulosomal scaffoldin subunit from Clostridium thermocellum, where non-proteolytic fragmentation occurs at Asp-Pro sites. researchgate.netnih.gov The lability of this bond is so pronounced that it can even be cleaved under certain mass spectrometry conditions. nih.govpsu.edu This susceptibility to cleavage is a critical consideration in protein sequencing and stability studies. nih.govcapes.gov.brresearchgate.net

The table below summarizes the relative stability of the Asp-Pro bond compared to other peptide bonds under acidic conditions.

Peptide BondRelative Lability under Dilute AcidReference(s)
This compound (Asp-Pro)High (8-20 fold more labile) nih.gov, capes.gov.br
Aspartyl-X (X ≠ Pro)Low nih.gov, capes.gov.br
X-AspartylLow nih.gov, capes.gov.br
X-Pro (X ≠ Asp)Variable, but generally more stable than Asp-Pro nih.gov

Mechanisms of Non-Proteolytic Cleavage

The non-enzymatic cleavage of the Asp-Pro bond proceeds through a specific chemical mechanism, particularly facilitated under acidic conditions. sigmaaldrich.comsquarespace.com The process is initiated by the protonation of the proline imino nitrogen, which is more basic than the primary amino groups of other amino acids. squarespace.com This is followed by an intramolecular nucleophilic attack by the side-chain carboxyl group of the aspartic acid on the carbonyl carbon of the peptide bond. sigmaaldrich.comnih.gov This attack leads to the formation of a cyclic succinimide (B58015) intermediate. sigmaaldrich.comnih.govresearchgate.net This intermediate is then susceptible to hydrolysis, which results in the cleavage of the peptide chain. sigmaaldrich.comresearchgate.net The formation of this stable cyclic imide is a key factor contributing to the high rate of cleavage at Asp-Pro sites. sigmaaldrich.comresearchgate.net While other aspartic acid-containing peptide bonds can also undergo cleavage, the unique geometry and basicity of the adjacent proline residue significantly enhance the rate of this reaction at Asp-Pro linkages. squarespace.com It is important to note that this non-proteolytic cleavage is distinct from enzymatic degradation, which involves specific proteases. encyclopedia.pubmdpi.com

Conformational Preferences of Proline and Aspartic Acid Residues

Proline's Role in Polypeptide Conformation

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which connects back to the backbone amino group, forming a pyrrolidine (B122466) ring. nih.govrusselllab.orgcaltech.edu This rigid structure imposes significant constraints on the polypeptide backbone's flexibility. nih.govcaltech.eduresearchgate.net The backbone dihedral angle φ is restricted to a narrow range (approximately -63° ± 15°), limiting the conformational space the residue can occupy. caltech.edu This restriction often leads to the introduction of kinks or bends in the polypeptide chain, disrupting regular secondary structures like α-helices and β-sheets. nih.govkhanacademy.orgmsu.edu Consequently, proline is often referred to as a "helix breaker" and is frequently found in turns and loops on the protein surface. russelllab.orgkhanacademy.org

Another key feature of proline is its ability to adopt both cis and trans conformations of the peptide bond preceding it (the X-Pro bond) with a relatively small energy difference between the two states. sigmaaldrich.com While the trans conformation is favored for most other peptide bonds, the cis conformation is significantly more common for X-Pro bonds, with an intrinsic probability of about 30% at room temperature. sigmaaldrich.com The isomerization between cis and trans is a slow process and can be a rate-limiting step in protein folding. researchgate.netsigmaaldrich.com

The table below highlights the key conformational properties of proline.

PropertyDescriptionReference(s)
Backbone Dihedral Angle (φ)Restricted to ~ -63° ± 15° caltech.edu
Peptide Bond IsomerizationReadily adopts both cis and trans conformations sigmaaldrich.com,
Role in Secondary StructureOften disrupts α-helices and β-sheets; found in turns khanacademy.org, nih.gov, russelllab.org
Pyrrolidine Ring PuckerAdopts Cγ-endo or Cγ-exo conformations caltech.edu, raineslab.com

Aspartic Acid's Influence on Turn Formation

Aspartic acid, with its short, acidic side chain, also exhibits distinct conformational preferences that influence protein structure. wikipedia.orglibretexts.org Research indicates that aspartic acid has a relatively high intrinsic preference for forming turn-like conformations, even in the unfolded state. nih.gov This propensity is particularly pronounced in regions rich in aspartic acid residues. nih.gov The side chain of aspartic acid can form hydrogen bonds with the main chain, stabilizing turn structures known as "asx turns" or "asx motifs". wikipedia.orgmdpi.com An asx turn involves a hydrogen bond between the side chain carbonyl group of an aspartic acid (or asparagine) and its own main chain NH group or that of a nearby residue. mdpi.com These motifs are frequently found at the N-termini of α-helices, helping to cap the helix and define its starting point. wikipedia.org The shorter side chain of aspartic acid, compared to glutamic acid, makes it slightly more rigid and can enhance its role in specific structural contexts. mdpi.comrusselllab.org

Interplay of this compound Sequence with Protein Secondary and Tertiary Structures

The combination of the unique properties of both aspartic acid and proline within the Asp-Pro sequence has a synergistic effect on protein structure. The presence of proline, a known disruptor of regular secondary structures, often places the Asp-Pro motif in non-helical or non-sheet regions of a protein. khanacademy.orgnih.gov The tendency of aspartic acid to promote turns can further reinforce the formation of a bend or loop at this position. nih.govmdpi.com

Enzymatic Processes Involving Aspartyl Proline Sequences

Proteolytic Cleavage at Aspartyl-Proline Bonds

Proteolytic cleavage is the enzymatic hydrolysis of peptide bonds. The bond between aspartic acid and proline is known to be susceptible to acid-catalyzed hydrolysis but is also a target for specific proteases. sigmaaldrich.com

Aspartyl proteases are a class of enzymes that use two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. wikipedia.org A prominent example is the Human Immunodeficiency Virus type 1 (HIV-1) protease, which is essential for the viral life cycle. wikipedia.orgd-nb.info

HIV-1 protease is a homodimeric enzyme where each subunit contributes a catalytic aspartate (Asp25) to the active site. wikipedia.org It recognizes and cleaves specific sequences within the viral Gag and Gag-Pol polyproteins. wikipedia.org A unique feature of retroviral proteases like HIV-1 PR is their ability to cleave peptide bonds adjacent to a proline residue at the P1' position (the amino acid immediately C-terminal to the scissile bond). nih.govbiorxiv.orgbiorxiv.org This is noteworthy because the imide nature of the proline peptide bond makes it a challenging substrate for many proteases. nih.gov

The enzyme's specificity is not absolute for an Asp-Pro sequence but is influenced by the surrounding amino acids, particularly at the P2 and P2' positions. nih.gov When proline is at the P1' position, the substrate adopts a specific conformation. nih.govbiorxiv.org Studies have shown that for substrates with a P1' proline, an asparagine residue is frequently found at the P2 position. scispace.com The interaction of the P2 and P2' side chains with the S2 and S2' subsites of the protease is altered by the presence of the P1' proline, demonstrating a bi-functional specificity of these subsites to accommodate different substrate classes. nih.govbiorxiv.org

EnzymeFamilySource Organism/SystemTypical Cleavage Site (P1↓P1')Notes on Asp-Pro Context
HIV-1 Protease Aspartyl Protease (Retropepsin)Human Immunodeficiency Virus 1Tyr-Pro, Phe-ProCan cleave bonds with Pro at P1', which alters substrate binding dynamics. nih.govbiorxiv.org An Asp at P1 is not a primary determinant, but the enzyme accommodates the challenging Pro at P1'.

Metalloproteases utilize a metal ion, typically zinc, as a cofactor in their catalytic mechanism. encyclopedia.pub Several enzymes in this class exhibit activity related to Asp-Pro or similar sequences.

One relevant enzyme is the Site-2 protease (S2P), a zinc metalloprotease embedded in the membrane. nih.gov S2P is crucial for regulated intramembrane proteolysis, such as the processing of sterol regulatory element-binding proteins (SREBPs). nih.gov Research has shown that S2P requires an asparagine-proline (Asn-Pro) sequence within the transmembrane segment of its substrate to trigger cleavage. nih.gov While this involves asparagine rather than aspartic acid, it highlights a mechanism where a metalloprotease specifically recognizes an X-Pro motif to facilitate hydrolysis. nih.gov

Another example is Endopeptidase Asp-N, a peptidyl-Asp metalloendopeptidase from organisms like Pseudomonas fragi. This enzyme specifically cleaves peptide bonds on the N-terminal side of aspartic acid and glutamic acid residues (Xaa-|-Asp/Glu). uniprot.orgneb.com This specificity makes it capable of cleaving the Asp-Pro bond.

Additionally, certain protein domains found in microorganisms can undergo autocleavage at Asp-Pro bonds in a process that is dependent on divalent metal ions like calcium (Ca²⁺). core.ac.uk This cleavage is thought to be driven by a structurally-induced mechanism within the protein domain itself, facilitated by the metal ion. core.ac.uk

Enzyme/SystemFamilySource Organism/SystemSpecificityRole in Asp-Pro Cleavage
Site-2 Protease (S2P) Zinc MetalloproteaseMammalian cellsRequires Asn-Pro sequence in substrateCleaves within transmembrane domains, triggered by the Asn-Pro motif. nih.gov
Endopeptidase Asp-N MetalloproteasePseudomonas fragiCleaves N-terminal to Asp and GluDirectly capable of cleaving the Asp-Pro bond due to its specificity. uniprot.orgneb.com
DUF1521 Domain Autocatalytic DomainVibrio coralliilyticusAutocleavage at Asp-Pro bondMetal ion-inducible (Ca²⁺, Mn²⁺) autocatalytic cleavage. core.ac.uk

Specificity of Aspartyl Proteases (e.g., HIV Protease)

Enzymes in this compound Metabolism

Beyond direct cleavage of the Asp-Pro bond, other enzymes are involved in the synthesis or degradation of peptides containing this motif, or in the chemical modification of the aspartic acid or proline residues within the sequence.

Prolyl oligopeptidase (POP) is a serine endopeptidase that cleaves peptides on the C-terminal side of proline residues. It plays a significant role in the metabolism of various peptide hormones and neuropeptides. POP is involved in the generation of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) from its precursor, thymosin-β4. genome.jp This process involves POP cleaving the bond between proline and the adjacent aspartate residue (Pro-Asp) to release the active peptide. genome.jp This demonstrates a key synthetic, rather than degradative, role for an enzyme acting on a proline-aspartate sequence.

Angiotensin-converting enzyme (ACE) is a zinc metalloprotease that plays a central role in blood pressure regulation. Beyond its primary function, ACE is the main enzyme responsible for the degradation of the antifibrotic and anti-inflammatory peptide Ac-SDKP. nih.govacs.org The sequence of Ac-SDKP is N-acetyl-Ser-Asp-Lys-Pro. ACE specifically hydrolyzes the Lys-Pro bond, inactivating the peptide. sjtu.edu.cn

The degradation of Ac-SDKP is primarily carried out by the N-terminal active site of ACE. acs.org Consequently, treatment with ACE inhibitors leads to a significant increase in the plasma concentration of Ac-SDKP, which may contribute to the therapeutic effects of these drugs. acs.orgoup.comnih.gov

EnzymeFamilySubstrate ExampleAction
Prolyl Oligopeptidase (POP) Serine PeptidaseThymosin-β4Cleaves Pro-Asp bond to synthesize Ac-SDKP. genome.jp
Angiotensin-Converting Enzyme (ACE) Zinc MetalloproteaseAc-SDKP (Ac-Ser-Asp-Lys-Pro)Cleaves Lys-Pro bond to degrade Ac-SDKP. acs.orgsjtu.edu.cn

Hydroxylases are enzymes that introduce a hydroxyl group (-OH) onto a substrate. Several families of hydroxylases target either aspartate/asparagine or proline residues, although their action on a specific Asp-Pro motif is highly context-dependent.

Aspartyl/Asparaginyl β-Hydroxylase (AAH or AspH) : This is an iron(II) and 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of specific aspartyl and asparaginyl residues within epidermal growth factor (EGF)-like domains of proteins. oup.comrsc.orgpnas.org Its activity is crucial for processes like Notch signaling. oup.com The substrate specificity is determined by the broader protein context of the EGF-like domain rather than a simple dipeptide sequence. oup.comrsc.org

Prolyl 4-Hydroxylases (P4Hs) : This family of enzymes hydroxylates proline residues. The most well-known are the collagen prolyl 4-hydroxylases (C-P4Hs), which are critical for stabilizing the collagen triple helix by hydroxylating proline in X-Pro-Gly sequences. genome.jpnih.govnih.gov Another group, the HIF-P4Hs, hydroxylates proline in hypoxia-inducible factor (HIF), targeting it for degradation. tandfonline.com The substrate specificity for these mammalian enzymes does not typically involve an adjacent aspartate. However, studies in plants have identified P4Hs with different sequence requirements. frontiersin.org For example, a prolyl 4-hydroxylase from Nicotiana benthamiana was found to hydroxylate a proline residue within a PPDAA motif, where an aspartate residue is in the +1 position relative to the target proline. frontiersin.org

Enzyme FamilyActionTypical Substrate MotifRelevance to Asp-Pro
Aspartyl/Asparaginyl β-Hydroxylase (AspH/AAH) Hydroxylates Asp/Asn residuesAsp/Asn within EGF-like domainsActs on the Asp residue, but specificity is determined by the larger protein domain, not the immediate Pro neighbor. oup.comrsc.org
Collagen Prolyl 4-Hydroxylase (C-P4H) Hydroxylates Pro residues-X-Pro-Gly-Does not typically target Asp-Pro sequences. genome.jpnih.gov
Plant Prolyl 4-Hydroxylases Hydroxylates Pro residuesVaried, includes -Pro-Pro-Asp-Some plant P4Hs can hydroxylate a proline adjacent to an aspartate, indicating recognition of the motif. frontiersin.org

Biological Roles and Functional Implications of Aspartyl Proline and Its Derivatives

Occurrence in Biological Systems

Presence in Endogenous Peptides (e.g., Ac-SDKP)

Aspartyl-proline is a dipeptide composed of the amino acids aspartic acid and proline. hmdb.ca While it can exist as a standalone molecule, it is more commonly found as a structural component of larger peptides, the most notable of which is N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). Ac-SDKP is a naturally occurring tetrapeptide that was first identified in the bone marrow. physiology.org It is now known to be widely distributed throughout mammalian tissues and biological fluids, including the plasma, urine, and circulating mononuclear cells. physiology.orgphysiology.org

Ac-SDKP is not directly synthesized but is instead produced through the enzymatic breakdown of a larger precursor protein, thymosin β4 (Tβ4). scholaris.ca Tβ4 is a 43-amino acid peptide that contains the Ac-SDKP sequence at its N-terminus. scholaris.ca The release of Ac-SDKP from Tβ4 is a two-step process involving two enzymes: meprin-α and prolyl oligopeptidase (POP). physiology.orgscholaris.ca Meprin-α first cleaves Tβ4 into a smaller intermediate peptide, which is then acted upon by POP to release Ac-SDKP. physiology.org This enzymatic cascade ensures the controlled production of Ac-SDKP in various tissues. Once in circulation, Ac-SDKP has a relatively short half-life of about 4.5 minutes, as it is primarily degraded by the angiotensin-converting enzyme (ACE). physiology.orgahajournals.org

The discovery of this pathway highlights the intricate mechanisms that govern the production of biologically active peptides from larger protein precursors.

Role in Protein Digestion and Catabolism Intermediates

This compound is also recognized as an intermediate product of protein digestion and catabolism. hmdb.ca During the breakdown of dietary proteins in the gastrointestinal tract, various enzymes, including pepsin and pancreatic proteases, cleave large protein molecules into smaller polypeptides and eventually into dipeptides, tripeptides, and free amino acids. nih.govwikipedia.org this compound can be one such dipeptide fragment resulting from the incomplete hydrolysis of proteins that contain aspartic acid and proline residues in sequence. hmdb.ca

The peptide bond between aspartic acid and proline is known to be relatively labile and can be hydrolyzed under certain conditions. researchgate.net In the context of protein catabolism within cells, proteins are constantly being turned over, and their constituent amino acids are recycled. This process also generates peptide fragments as intermediates, and this compound can be formed during this breakdown. nih.gov While many of these dipeptides are quickly hydrolyzed into their individual amino acids, some, like Ac-SDKP, have demonstrated distinct physiological or cell-signaling functions. hmdb.ca

The small intestine plays a significant role in the metabolism of amino acids, where dietary glutamate (B1630785) and aspartate are substantially catabolized. researchgate.net The breakdown of these and other amino acids like proline are part of complex inter-organ metabolic pathways. researchgate.net

Signaling Pathways Modulated by this compound Containing Peptides (e.g., Ac-SDKP)

The peptide Ac-SDKP, which contains the this compound sequence, has been shown to modulate a variety of signaling pathways, leading to significant biological effects.

Immune Response Modulation (e.g., Anti-inflammatory Effects)

Ac-SDKP is recognized for its potent anti-inflammatory properties. nih.govdovepress.comnih.govfrontiersin.org Its immunomodulatory functions are multifaceted, affecting various stages of the inflammatory process. frontiersin.orgphysiology.org Research has shown that Ac-SDKP can inhibit the differentiation of bone marrow stem cells into macrophages, which are key players in inflammation. nih.govphysiology.org It also impedes the activation and migration of macrophages to sites of injury and reduces their release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). physiology.org

The anti-inflammatory action of Ac-SDKP involves the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netfrontiersin.orgnih.gov Ac-SDKP has been shown to suppress the activation of the IκB kinase (IKK) complex, which is a critical step in the activation of NF-κB. nih.gov By inhibiting this pathway, Ac-SDKP can reduce the expression of adhesion molecules like ICAM-1 on endothelial cells, thereby limiting the infiltration of inflammatory cells into tissues. nih.gov

Furthermore, Ac-SDKP's anti-inflammatory effects have been linked to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov Specifically, it has been shown to block p42/44 MAPK phosphorylation in certain models of inflammation. mdpi.com In the context of lung inflammation, Ac-SDKP has been found to inhibit the RANKL and TLR4 signaling pathways. dovepress.com

Fibrosis Regulation and Tissue Remodeling

Ac-SDKP has well-documented anti-fibrotic effects in various organs, including the heart, kidneys, liver, and lungs. physiology.orgmdpi.com Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Ac-SDKP counteracts this process through multiple mechanisms.

A key target of Ac-SDKP is the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. mdpi.comspandidos-publications.com Ac-SDKP has been shown to downregulate TGF-β1 expression and inhibit the subsequent phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. nih.govmdpi.comspandidos-publications.com By interfering with the TGF-β/Smad pathway, Ac-SDKP can reduce the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production. mdpi.comspandidos-publications.com

In addition to the Smad pathway, Ac-SDKP also influences other signaling molecules involved in fibrosis. It has been shown to inhibit p42/44 MAPK phosphorylation, which is implicated in collagen deposition. mdpi.com Furthermore, Ac-SDKP can promote the expression of Smad7, an inhibitory Smad that antagonizes the activity of Smad2/3. spandidos-publications.com In the context of silicotic fibrosis, Ac-SDKP has been observed to inhibit myofibroblast differentiation induced by Angiotensin II and downregulate the expression of the AT1 receptor. spandidos-publications.com

The anti-fibrotic actions of Ac-SDKP are also linked to its ability to modulate the balance between matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). For instance, it can increase the expression of MMP-1, an enzyme that degrades collagen. spandidos-publications.com

Cell Proliferation and Differentiation Modulation

Ac-SDKP was originally discovered as a natural inhibitor of hematopoietic stem cell proliferation, preventing their entry into the S phase of the cell cycle from the G1 phase. frontiersin.orgnih.gov This inhibitory effect on cell proliferation is not limited to hematopoietic cells. Studies have demonstrated that Ac-SDKP can inhibit the proliferation of various cell types, including cardiac fibroblasts, renal fibroblasts, and human mesangial cells. frontiersin.org The mechanism for this may involve the inhibition of serum-stimulated extracellular signal-regulated kinase (ERK) signaling. frontiersin.org

In addition to inhibiting proliferation, Ac-SDKP also modulates cell differentiation. As mentioned previously, it plays a crucial role in preventing the differentiation of fibroblasts into myofibroblasts, a key step in the development of fibrosis. spandidos-publications.comnih.gov This is achieved in part by inhibiting the TGF-β signaling pathway. nih.gov Furthermore, Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells into macrophages. nih.govphysiology.org In the context of bone metabolism, Ac-SDKP can inhibit the differentiation of osteoclasts, cells responsible for bone resorption. dovepress.com

Conversely, Ac-SDKP can also promote the proliferation and differentiation of certain cell types, particularly endothelial cells. physiology.orgnih.gov It has been shown to stimulate endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis (the formation of new blood vessels). physiology.orgnih.gov This pro-angiogenic effect may contribute to its beneficial roles in tissue repair and regeneration. scholaris.ca

A related peptide, glutamyl-aspartyl-proline, has been shown to stimulate the proliferation and differentiation of lymphocytes, suggesting a role in modulating immune cell populations. google.com

Intercellular Signaling Processes (e.g., Regulated Intramembrane Proteolysis)

Regulated intramembrane proteolysis (RIP) is a critical intercellular signaling mechanism that involves the cleavage of membrane-spanning proteins to release fragments that can act as signaling molecules. This process is fundamental to a variety of cellular functions. While the specific dipeptide this compound is not documented as a direct signaling molecule in RIP, the constituent residues, aspartate and proline, are of paramount importance in the proteins that undergo or mediate this process. Their unique structural and chemical properties are integral to the function of both the proteases and their substrates.

Intramembrane-cleaving proteases (I-CLiPs) are the enzymes responsible for RIP and are classified into different families based on their catalytic residues, including aspartyl, serine, and metalloproteases. hmdb.ca These enzymes are involved in signaling pathways that control diverse biological processes, from cholesterol metabolism to cell fate determination. nih.gov

A key family of I-CLiPs is the aspartyl proteases, which utilize a pair of aspartate residues for catalysis. hmdb.ca Prominent among these are the presenilins, which form the catalytic core of the γ-secretase complex, and signal peptide peptidases (SPPs). asm.org The γ-secretase complex, which also includes Nicastrin, APH-1, and PEN-2, is responsible for the cleavage of a multitude of type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor. nih.govresearchgate.net The cleavage of these substrates releases intracellular domains (ICDs) that can translocate to the nucleus and modulate gene expression, representing a direct form of intercellular signaling. nih.gov

The significance of proline residues is particularly evident in the substrates of these proteases. Proline's unique cyclic structure introduces a rigid kink in the polypeptide chain, which can influence the conformation of transmembrane helices. nih.gov This conformational constraint can be a critical determinant for substrate recognition and cleavage by intramembrane proteases.

One of the well-studied examples of the importance of a specific amino acid sequence in RIP is the cleavage of sterol regulatory element-binding proteins (SREBPs). The release of the N-terminal domain of SREBPs, which is a key step in regulating cholesterol and fatty acid synthesis, is triggered by intramembrane proteolysis. nih.gov Studies have shown that an asparagine-proline sequence within the transmembrane segment of SREBP is essential for its cleavage by the Site-2 protease (S2P), a zinc metalloprotease. mdpi.compnas.org It is proposed that this asparagine-proline motif acts as a cap for the transmembrane α-helix, facilitating the partial unwinding of the helix and exposing the peptide bond for cleavage by S2P. mdpi.compnas.org

While the dipeptide this compound itself has not been identified as a signaling molecule in human tissues or biofluids, it is recognized as a potential, incomplete breakdown product of protein metabolism. hmdb.caresearchgate.net In contrast, other proline-containing peptides, often referred to as glyprolines, have been shown to possess significant biological activities, including roles in inflammation and tissue regeneration, though these are not directly linked to RIP. researchgate.netsci-hub.senih.gov

The table below summarizes key proteins and their components involved in regulated intramembrane proteolysis where aspartate and proline residues play a crucial role.

Protein/ComplexRole in RIPKey Residues/MotifsFunction of Residues/Motifs
γ-Secretase Catalytic complexAspartate residues in PresenilinForm the active site for proteolysis. hmdb.ca
Proline-Alanine-Leucine (PAL) motif in PresenilinEssential for γ-secretase activity. nih.gov
Sterol Regulatory Element-Binding Protein (SREBP) Substrate of S2PAsparagine-Proline sequenceTriggers intramembrane cleavage by S2P. mdpi.compnas.org
Amyloid Precursor Protein (APP) Substrate of γ-secretaseThreonine-Proline (T48P mutation)A mutation studied in the context of γ-secretase cleavage. nih.gov

Synthetic Methodologies for Aspartyl Proline and Its Analogues

Peptide Synthesis Strategies Incorporating Aspartyl-Proline

The incorporation of the Asp-Pro sequence into a peptide chain is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. pacific.edunih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. pacific.eduspringernature.com However, the specific pairing of aspartic acid with proline necessitates careful consideration of the synthesis strategy to ensure high yield and purity.

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.comnih.gov The synthesis process follows a cycle of deprotection, activation, and coupling. The C-terminal amino acid (in this case, proline) is first attached to a solid support, such as a Rink amide or PEG-modified polystyrene resin. pacific.eduspringernature.com The temporary Fmoc protecting group on the α-amine is removed, typically with a piperidine (B6355638) solution, to allow for the coupling of the next amino acid, aspartic acid. pacific.edunih.gov

Key considerations during the SPPS of Asp-Pro containing peptides include:

Diketopiperazine (DKP) Formation : When proline is the second amino acid in a sequence attached to the resin, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage of the chain from the support. iris-biotech.de This is particularly relevant when synthesizing the Asp-Pro dipeptide itself or peptides with a Pro at the C-terminus. Using dipeptide building blocks can sometimes mitigate this issue. iris-biotech.de

Aspartimide Formation : The most significant challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide intermediate. nih.gov This base-catalyzed intramolecular cyclization is a major side reaction during Fmoc deprotection and can lead to a mixture of unwanted by-products, complicating purification and reducing the yield of the desired peptide. nih.govbiotage.com

Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. biotage.com This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric and undesired β-aspartyl peptide. nih.gov The extent of this side reaction is highly dependent on the sequence, with Asp-Gly being particularly problematic. nih.gov Several strategies have been developed to suppress this rearrangement.

Modification of Deprotection Conditions : Altering the basic conditions for Fmoc group removal can significantly reduce aspartimide formation. Using a weaker base like piperazine (B1678402) or adding acidic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to the standard piperidine deprotection solution have been shown to be effective. biotage.comresearchgate.net

Sterically Hindered Side-Chain Protection : Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the intramolecular cyclization. Standard t-butyl (OtBu) protection offers some defense, but bulkier groups provide superior protection. nih.govbiotage.com

Backbone Amide Protection : The most effective method for completely preventing aspartimide formation is to protect the backbone amide nitrogen of the amino acid residue C-terminal to the aspartate. biotage.comresearchgate.net This is often achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the Dmb (2,4-dimethoxybenzyl) group on the glycine (B1666218) nitrogen prevents the cyclization reaction. biotage.com

Novel Protecting Groups : Innovative protecting groups that mask the side-chain carboxylate with a more stable bond have been introduced. Cyanosulfurylides (CSY) replace the side-chain ester with a C-C bond, which is stable to the basic conditions of SPPS and thus completely suppresses aspartimide formation. researchgate.netnih.gov The CSY group is then removed post-synthesis under specific acidic conditions using electrophilic halogen species. nih.gov

Table 1: Comparison of Strategies to Mitigate Aspartimide Formation

Strategy Description Effectiveness & Considerations
Modified Deprotection Addition of HOBt to piperidine solution or use of a weaker base like piperazine. biotage.com Reduces but does not eliminate aspartimide formation. HOBt is explosive in its anhydrous state. biotage.com
Bulky Side-Chain Esters Use of sterically demanding protecting groups like 3-methylpent-3-yl (OMpe) or 1-adamantyl instead of OtBu. nih.govresearchgate.net Significantly diminishes aspartimide formation by sterically hindering the succinimide ring formation. May introduce solubility issues. iris-biotech.deresearchgate.net
Backbone Protection Protection of the backbone amide nitrogen of the (i+1) residue, often with a Dmb group, using a pre-synthesized dipeptide. biotage.comresearchgate.net Generally considered to completely eliminate the side reaction. biotage.com Coupling of the bulky dipeptide can be less efficient.

| Cyanosulfurylides (CSY) | Masks the aspartic acid side-chain carboxyl group with a C-C bond, which is stable to standard SPPS conditions. nih.gov | Completely suppresses aspartimide formation. nih.gov Requires a separate, specific deprotection step post-synthesis. Not compatible with methionine. nih.gov |

Solid-Phase Peptide Synthesis Considerations

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have modified chemical structures to improve properties like stability against enzymatic degradation and bioavailability. nih.govresearchgate.net The design of such molecules often starts with identifying key structural motifs in a bioactive peptide that are responsible for its function.

The Asp-Pro sequence is an attractive motif for peptidomimetic design due to the conformational constraint imposed by the proline ring. upc.edu Proline restricts the peptide backbone's flexibility, often inducing β-turn structures, which are critical for many protein-protein interactions. upc.edu A peptidomimetic designed to replicate the specific spatial orientation of the aspartic acid side chain relative to the constrained proline backbone could serve as a potent and selective modulator of a biological target.

The design process involves replacing the labile peptide backbone with more robust, non-natural scaffolds while retaining the essential side-chain functionalities in their correct three-dimensional orientation. researchgate.net For an Asp-Pro motif, this could involve:

Scaffold-Based Mimetics : Incorporating the aspartic acid and proline side chains onto a rigid organic scaffold, such as a polypyrrolinone, which can mimic the extended conformation of a peptide strand. nih.gov

Cyclic Peptidomimetics : Creating cyclic structures where the Asp-Pro sequence is part of the ring. Cyclization further constrains the conformation, which can enhance binding affinity and selectivity. upc.edu Recent work has utilized scaffolds like 4-aminoproline to build cyclic peptidomimetics that target integrins, which often recognize aspartate-containing sequences. mdpi.com

A powerful strategy for creating diverse analogues of an Asp-Pro motif is to stereospecifically modify the proline residue. "Proline editing" is a versatile technique that allows for the late-stage functionalization of a proline residue within a fully synthesized peptide. capes.gov.bracs.org

The process begins with the incorporation of 4-hydroxyproline (B1632879) (Hyp) into the peptide sequence using standard SPPS. acs.org After the peptide is synthesized, the hydroxyl group of the Hyp residue is selectively modified. Through a series of chemical reactions such as Mitsunobu reactions, oxidations, reductions, and substitutions, the hydroxyl group can be converted into a vast array of other functional groups with controlled stereochemistry (either 4R or 4S). acs.org This approach avoids the often-difficult solution-phase synthesis of individual, complex proline analogues. It effectively uses the peptide chain to protect the proline's amino and carboxyl groups while the side chain is "edited". acs.org

Table 2: Examples of Proline Modifications Achievable via Proline Editing

Modification Type Examples of Introduced Functionality Potential Application
Amino Acid Mimetics Cys, Asp/Glu, Phe, Lys, Arg side chains. acs.org Probing structure-activity relationships.
Bioconjugation Handles Azide, alkyne, tetrazine, maleimide, ketone. acs.org Attaching labels, drugs, or linking to surfaces.
Spectroscopic Probes Fluoro, cyanophenyl ether, 77SePh. acs.org NMR, IR, and fluorescence spectroscopy studies.
Recognition Motifs Biotin, RGD sequence. acs.org Affinity purification and cell targeting.

| Reactive Groups | Thiol, thioester, halide, sulfonate. acs.org | Further chemical modification and cross-linking. |

Advanced Analytical Techniques for Aspartyl Proline Research

Chromatographic and Spectrometric Methodologies

The investigation of Aspartyl-proline and related peptides relies on a suite of sophisticated analytical techniques. These methods allow for the precise quantification, identification, and structural elucidation of the dipeptide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of this compound, particularly in complex biological matrices. This technique offers high sensitivity and selectivity, enabling the detection and quantification of even trace amounts of the dipeptide. researchgate.netucl.ac.uk In many applications, LC-MS/MS is used for the quantitative measurement of multiple amino acids, including proline and aspartic acid, without the need for derivatization. sciex.comnih.gov The method often involves hydrophilic interaction chromatography for separation, which provides good retention and peak shape for these polar analytes. nih.gov To ensure accuracy, stable-isotope-labeled internal standards are frequently employed. nih.gov

The power of LC-MS/MS also lies in its ability to identify and localize degradation products of peptides containing the Asp-Pro sequence. plos.org It is considered a highly suitable method for the quantification and localization of degradation sites in proteins. plos.org For instance, in the analysis of therapeutic proteins, an acid hydrolysis procedure targeting the labile Aspartyl-prolyl bond can be used to generate a surrogate peptide for LC-MS/MS quantification. nih.gov

A typical LC-MS/MS method for underivatized amino acids might utilize a gradient elution with mobile phases consisting of an aqueous solution with an ammonium (B1175870) formate (B1220265) buffer and an organic mobile phase containing acetonitrile. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Amino Acid Analysis

Parameter Value
Chromatography System Shimadzu Prominence UFLC
Mass Spectrometer AB Sciex 4000 QTRAP
Column Intrada Amino Acid (50 x 3 mm, 3 µm)
Mobile Phase A 100 mM ammonium formate in water
Mobile Phase B Acetonitrile/water/formic acid (95:5:0.3, v/v/v)
Flow Rate 0.6 mL/min
Analysis Time ~13 minutes

This table is based on data from a study on the quantification of 20 proteinogenic L-amino acids. nih.gov

High-Performance Liquid Chromatography-UV (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is another valuable technique for the quantification of peptides containing the this compound sequence. While generally less sensitive than LC-MS/MS, HPLC-UV offers a cost-effective and simpler alternative, particularly for the analysis of higher concentration samples, such as in formulation development. researchgate.netucl.ac.uk

A validated HPLC-UV method for a peptide containing the seryl-aspartyl-lysyl-proline sequence utilized a C18 column with a gradient elution. researchgate.net The mobile phase consisted of a phosphate (B84403) buffer at pH 2.5 and acetonitrile, with detection at 220 nm. researchgate.netucl.ac.uk This method demonstrated good linearity over a wide concentration range and was shown to be accurate and precise. researchgate.net It is important to note that the sensitivity of HPLC-UV is a limitation for detecting very low concentrations. ucl.ac.uk

Table 2: Optimized HPLC-UV Conditions for a Peptide Containing this compound

Parameter Condition
Column Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm
Mobile Phase A 10 mM phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 3% to 9.7% Acetonitrile over 15 minutes
Flow Rate 1 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

This table is based on data from a study on the quantification of N-acetyl-seryl-aspartyl-lysyl-proline. researchgate.netucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the three-dimensional structure and conformational dynamics of peptides like this compound in solution. nih.govhmdb.ca By analyzing various NMR parameters, including chemical shifts (¹H, ¹³C, ¹⁵N, ¹¹B), coupling constants, and nuclear Overhauser effects (NOEs), detailed insights into the peptide's conformation can be obtained. nih.govacs.org

NMR studies have been instrumental in characterizing the pH-dependent structures and equilibria of this compound analogs, such as l-Aspartyl-l-boroProline (Asp-boroPro). nih.gov These studies revealed that at mid-pH ranges, intramolecular chelation can occur, leading to the formation of cyclic structures. nih.gov The conformational flexibility and the tendency of residues like proline to adopt specific turn or other conformational states can be investigated using NMR data. nih.gov

Techniques for Studying Peptide Bond Hydrolysis and Degradation

The peptide bond between aspartic acid and proline is known to be particularly labile, especially under acidic conditions. nih.govnih.govresearchgate.net Understanding the mechanisms and kinetics of its hydrolysis and degradation is crucial, particularly in the context of protein and peptide stability.

The degradation of asparagine and aspartate residues often proceeds through the formation of a succinimide (B58015) intermediate. plos.org This intermediate can then hydrolyze to form either aspartyl or iso-aspartyl linkages. plos.org Several analytical methods are employed to detect and quantify these degradation products.

A common method for studying this specific cleavage is through controlled acid hydrolysis. nih.govnih.gov By heating a protein or peptide containing an Aspartyl-prolyl bond in a dilute acid, such as formic acid, preferential cleavage at this site can be achieved. nih.govnih.gov The resulting fragments can then be analyzed by techniques like LC-MS/MS to quantify the extent of cleavage. nih.gov

Ion-exchange chromatography is another charge-sensitive method used to detect degradation products like succinimide, Asp, and isoAsp. plos.org Furthermore, peptide mapping using techniques like FAB-MS can be employed to identify the specific cleavage sites and degradation products. nih.gov The rate of degradation is highly dependent on pH, with cleavage at aspartyl residues being more prominent under acidic conditions. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-acetyl-seryl-aspartyl-lysyl-proline
l-Aspartyl-l-boroProline
Aspartic acid
Proline
Acetonitrile
Formic acid
Ammonium formate
Phosphate
Succinimide

Future Directions in Aspartyl Proline Research

Elucidating Novel Biological Functions

While the individual roles of aspartic acid and proline are well-documented, the specific biological functions of the Aspartyl-proline dipeptide are less understood, presenting a significant frontier for research. A primary area of future investigation is its potential role as a signaling molecule. The this compound peptide bond is known for its susceptibility to cleavage under specific conditions, such as in dilute acid. nih.gov Research has identified this labile bond within larger protein structures, such as the cellulosomal scaffoldin subunit in Clostridium thermocellum, suggesting a potential, yet undescribed, physiological role related to protein processing or degradation. researchgate.net Future studies could explore whether the release of the this compound dipeptide during protein turnover acts as a biological signal, perhaps indicating rates of proteolysis or specific metabolic states.

Furthermore, research into other dipeptides has revealed unique biological activities distinct from their constituent amino acids, including neuroprotective and other pharmacological effects. ontosight.ai This precedent suggests that this compound itself may possess undiscovered bioactivities. Investigations could focus on its interaction with cellular receptors, its metabolic fate, and its potential influence on pathways where proline metabolism is crucial, such as stress response, cellular bioenergetics, and redox signaling. researchgate.nethitachi-hightech.com The tendency for proline-rich sequences to be involved in protein-protein interactions also hints that the this compound motif could play a role in modulating these connections. plos.org

Development of Advanced Analytical Tools

The unique chemical nature of the this compound linkage—specifically its acid lability—has been exploited as an analytical tool for protein sequencing for decades. nih.gov This method allows for preferential cleavage at Asp-Pro sites, breaking large proteins into more manageable fragments for analysis. nih.govplos.org Future research will likely focus on refining these techniques and developing entirely new tools for the detection and quantification of the dipeptide itself.

Current research aims to maximize the efficiency and specificity of cleavage at Asp-Pro sites using mass spectrometry, which helps in identifying intact proteins. nih.gov However, a significant future direction lies in the development of methods to detect the free this compound dipeptide in complex biological matrices like plasma or tissue extracts. Advanced chromatographic techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the high sensitivity and specificity required for this task. creative-proteomics.comcreative-proteomics.com The development of such assays is critical for exploring the potential signaling functions of the dipeptide, as discussed in the previous section.

Moreover, novel analytical technologies are emerging that could be adapted for this compound. For instance, proline-selective electrochemiluminescence (ECL) has been developed to differentiate between proteins with single amino acid variations involving proline. nih.gov Adapting such selective methods could lead to highly specific sensors and analytical platforms for real-time monitoring of this compound, providing powerful tools for both basic research and potential clinical diagnostics.

Table 1: Comparison of Analytical Techniques for this compound Analysis

Technique Principle Application Focus Future Development
Dilute Acid Hydrolysis Preferential cleavage of the Asp-Pro peptide bond under acidic conditions. nih.gov Protein sequencing and fragmentation. plos.org Optimization for cleaner fragmentation with fewer side reactions. plos.org
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules for identification. nih.gov Identification of protein fragments generated by Asp-Pro cleavage. nih.gov High-resolution MS for direct detection and quantification of the dipeptide.
LC-MS/MS Separates molecules by liquid chromatography before MS/MS analysis. creative-proteomics.com Targeted quantification of amino acids and derivatives in complex samples. creative-proteomics.comcreative-proteomics.com Development of validated assays for this compound in biological fluids.

| Electrochemiluminescence (ECL) | Detection based on a specific light-emitting reaction involving proline. nih.gov | Selective detection of proline-containing proteins. nih.gov | Adaptation for specific and sensitive detection of the Asp-Pro dipeptide. |

Rational Design of this compound-Based Therapeutics

The distinct chemical properties of the this compound bond make it an attractive component for the rational design of novel therapeutics and biotechnological tools. One of the most promising applications is its use as a cleavable linker in fusion proteins or drug delivery systems. plos.org Because the bond is stable at neutral pH but cleaves under mildly acidic conditions, it can be used to release a therapeutic peptide from a carrier protein in specific acidic microenvironments, such as within tumors or endosomes. plos.org Future research will focus on optimizing this system by designing carrier proteins that are highly stable and easily removed after cleavage, thereby simplifying the purification of the target therapeutic peptide. plos.org

Proline itself is a recognized tecton—a molecular building block—for designing new bioactive substances, particularly enzyme inhibitors. mdpi.com Its rigid ring structure is crucial for the binding of many drugs, including angiotensin-converting enzyme (ACE) inhibitors. mdpi.com The this compound dipeptide can be explored as a novel scaffold for creating libraries of small molecules. By modifying the side chains of the aspartic acid and proline residues, medicinal chemists can systematically design and screen for compounds with high affinity and specificity for various therapeutic targets.

The principles of rational design, which involve creating analogues with improved activity and stability, are well-established for antimicrobial peptides and other biologics. researchgate.net These approaches can be applied to this compound-containing peptides to enhance their therapeutic potential while minimizing limitations like cytotoxicity.

Computational Modeling and Simulation of this compound Systems

Computational methods are indispensable for exploring the future directions of this compound research. Molecular Dynamics (MD) simulations, for instance, are powerful tools for studying the behavior of molecules at an atomic level. diva-portal.org A key area for future computational work is to model the unique conformational dynamics of the this compound peptide bond. Proline is unique among amino acids for its ability to readily adopt both cis and trans conformations of its peptide bond, a process known as isomerization. wikipedia.org This switch can act as a molecular "on/off" switch in proteins. wikipedia.org Advanced simulation techniques, such as Gaussian accelerated molecular dynamics (GaMD), can overcome the high energy barrier between these states to accurately sample the conformational ensemble of Asp-Pro containing peptides, providing insights that are difficult to obtain experimentally. frontiersin.org

Furthermore, computational models can be used to predict the stability and cleavage propensity of the Asp-Pro bond in different molecular contexts. researchgate.net By simulating how neighboring amino acids and local protein structure affect the bond's lability, researchers can better design fusion proteins with optimal cleavage characteristics. plos.org Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the bioactivity of novel peptides based on their sequence and physicochemical properties. acs.org This in silico approach allows for the virtual screening of large libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
Acetic acid
Angiotensin-converting enzyme (ACE)
Aspartic acid
Formic acid
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP)

Q & A

Q. Q1. What analytical challenges arise during sequencing of peptides containing aspartyl-proline (Asp-Pro) bonds, and how can they be methodologically addressed?

Asp-Pro bonds are prone to acid-induced cleavage during Edman degradation or mass spectrometry (MS) sequencing, leading to ambiguous results. To mitigate this, researchers should:

  • Optimize cleavage conditions : Use dilute acids (e.g., 0.1M HCl) at reduced temperatures (4°C) to minimize nonspecific hydrolysis .
  • Validate with complementary techniques : Employ enzymatic digestion (e.g., trypsin) alongside MS/MS fragmentation to cross-verify sequences .
  • Reference control peptides : Include synthetic Asp-Pro-containing peptides as internal standards to identify artifact peaks .

Q. Q2. How do pH and temperature influence the stability of Asp-Pro bonds in peptide therapeutics?

Asp-Pro degradation follows pseudo-first-order kinetics under acidic conditions (pH < 4), with accelerated cleavage at elevated temperatures (>37°C). Key experimental parameters:

  • Controlled degradation studies : Incubate peptides in buffers (pH 2–7) at 25–50°C, sampling at intervals for HPLC or LC-MS analysis .
  • Kinetic modeling : Use Arrhenius plots to calculate activation energy (Ea) and predict shelf-life under storage conditions .

Advanced Research Questions

Q. Q3. How can sequence context (e.g., flanking residues) modulate Asp-Pro bond lability, and what computational tools predict site-specific degradation?

Neighboring residues (e.g., hydrophobic or charged amino acids) alter steric hindrance and hydrogen bonding, impacting hydrolysis rates. Methodological approaches:

  • Structure-activity relationship (SAR) studies : Synthesize hexapeptide libraries with systematic residue substitutions and quantify cleavage rates via LC-MS .
  • Molecular dynamics (MD) simulations : Use software like GROMACS to model Asp-Pro conformational flexibility and solvent accessibility in explicit water .

Q. Q4. What experimental strategies resolve contradictions in Asp-Pro cleavage data across studies (e.g., conflicting hydrolysis rates)?

Discrepancies often stem from variations in peptide purity, buffer composition, or analytical sensitivity. Solutions include:

  • Standardized protocols : Adopt NIH preclinical guidelines for reporting experimental conditions (e.g., ion strength, incubation time) .
  • Meta-analysis : Aggregate datasets from PubMed/Google Scholar using tools like RevMan to identify confounding variables (e.g., metal ion contamination) .

Methodological Best Practices

Q. Table 1. Key Parameters for Asp-Pro Stability Studies

ParameterRecommended RangeImpact on Degradation
pH2.0–4.0 (acidic hydrolysis)↑ Cleavage below pKa of Asp
Temperature25–50°C↑ Rate with ΔT (~2x per 10°C)
Peptide Concentration0.1–1.0 mMAvoid aggregation artifacts
Buffer SystemPhosphate vs. AcetatePhosphate stabilizes via chelation

Data Interpretation & Validation

Q. Q5. How to statistically validate Asp-Pro degradation mechanisms when multiple pathways (e.g., hydrolysis vs. oxidation) coexist?

  • Multivariate regression : Correlate degradation products (HPLC peaks) with stressors (pH, ROS levels) using software like R or Python’s SciPy .
  • Isotope-labeling : Synthesize Asp-Pro peptides with ¹⁸O-labeled water to trace hydrolysis-specific fragments via high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.